methyl N'-(propan-2-ylideneamino)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is an organic compound with the molecular formula C6H12N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamimidothioate group and an isopropylideneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .
Scientific Research Applications
Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- N’-(propan-2-ylideneamino)carbamimidothioate derivatives
Uniqueness
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41208-11-1 |
---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
methyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8) |
InChI Key |
RKPDHXGEFVRONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.